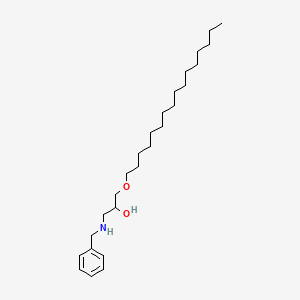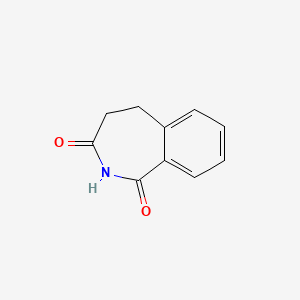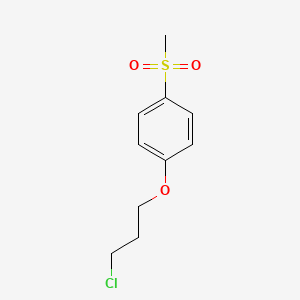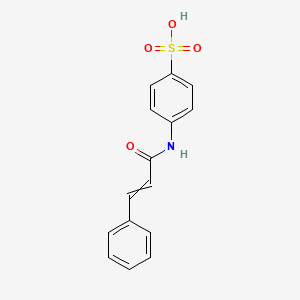
N-(p-sulfophenyl)-cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-sulfophenyl)-cinnamamide is an organic compound characterized by the presence of a cinnamamide group attached to a p-sulfophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-sulfophenyl)-cinnamamide typically involves the reaction of cinnamic acid with p-sulfophenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(p-sulfophenyl)-cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(p-sulfophenyl)-cinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structural features make it a potential candidate for drug design and development.
Medicine: this compound derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of N-(p-sulfophenyl)-cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the case of enzyme inhibition, this compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- N-(p-sulfophenyl)-benzamide
- N-(p-sulfophenyl)-acetamide
- N-(p-sulfophenyl)-propionamide
Comparison: N-(p-sulfophenyl)-cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(p-sulfophenyl)-benzamide, the cinnamamide derivative exhibits enhanced reactivity and potential for diverse applications. The presence of the double bond in the cinnamamide group also allows for additional chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
89217-68-5 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
4-[[(E)-3-phenylprop-2-enoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)21(18,19)20/h1-11H,(H,16,17)(H,18,19,20)/b11-6+ |
InChI Key |
WRSKRHBACBNALX-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
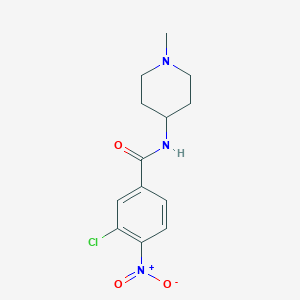
![1h-Pyrrolo[2,3-b]pyridine,2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B8515669.png)
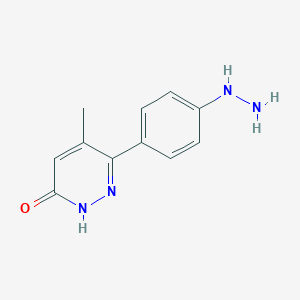
![6-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B8515676.png)
![5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine](/img/structure/B8515698.png)
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8515699.png)
![1-Azabicyclo[2.2.2]octane-3-carbonyl chloride](/img/structure/B8515706.png)
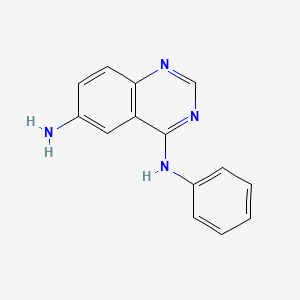
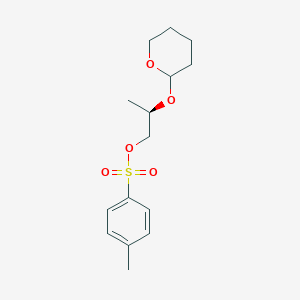
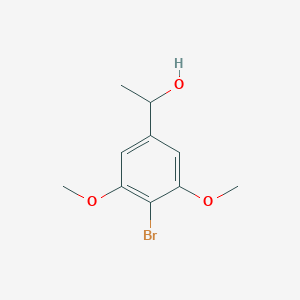
![methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8515728.png)
